(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone

PIM kinase inhibition Kinase selectivity Structure-activity relationship

Sourcing an N1-protected 6-chloro-7-azaindole with orthogonal reactivity can be a bottleneck in med chem timelines. This compound provides a dual-purpose scaffold to accelerate your PIM kinase program: • Eliminates the need for a separate N1-protection step, shortening synthetic routes by 1-2 steps for C3 diversification. • The C6-Cl handle enables late-stage cross-coupling to explore the ATP-binding pocket, while the N-benzoyl group is cleanly removable under mild basic conditions that preserve aryl chlorides. Supplied as a research-grade intermediate at certified purity to support robust library synthesis and reproducibility in chemical biology studies.

Molecular Formula C14H9ClN2O
Molecular Weight 256.68 g/mol
CAS No. 143468-11-5
Cat. No. B173728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone
CAS143468-11-5
Synonyms(6-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)Methanone
Molecular FormulaC14H9ClN2O
Molecular Weight256.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N2C=CC3=C2N=C(C=C3)Cl
InChIInChI=1S/C14H9ClN2O/c15-12-7-6-10-8-9-17(13(10)16-12)14(18)11-4-2-1-3-5-11/h1-9H
InChIKeyUNOFAPHIMJQZQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Protected 6-Chloro-7-azaindole for Kinase Library Synthesis


(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone, also designated 1-benzoyl-6-chloro-7-azaindole, is a 7-azaindole derivative bearing an N1-benzoyl protecting group and a C6 chlorine substituent. The 7-azaindole core is a well-established purine bioisostere, and the 6-chloro substitution pattern has been specifically associated with potent and selective inhibition of the PIM kinase family [1]. Several vendors list this compound at purities of ≥97% (HPLC) , positioning it as a research-grade synthetic intermediate rather than a terminal bioactive molecule. Its primary utility is as a protected scaffold that can be elaborated at the C3 and C5 positions or deprotected to liberate the free 6-chloro-7-azaindole NH for further functionalization.

Why Generic 7-Azaindoles Cannot Replace This Protected Scaffold


The simultaneous presence of the C6 chlorine and the N1 benzoyl group in this compound imposes two distinct functional constraints that are absent from unsubstituted or singly modified 7-azaindoles. The chlorine enables late-stage cross-coupling or nucleophilic aromatic substitution at C6, a position demonstrated to be critical for PIM kinase selectivity [1]. The N-benzoyl moiety acts as a protecting group that directs electrophilic substitution to C3 rather than N1 [2], while also being susceptible to mild basic deprotection (e.g., NaOtBu/dioxane) that liberates the free NH without cleaving acid-sensitive functionality elsewhere in the molecule [3]. A vendor offering 6-chloro-7-azaindole (CAS 55052-27-2) without the benzoyl cap cannot serve the same role in a synthetic route that requires N1 protection during C3 functionalization, nor can an N-benzoyl-7-azaindole lacking the C6 chlorine provide the same downstream coupling handle. These orthogonal reactivity features make direct substitution with a generic analog chemically invalid.

Quantitative Differentiation from Closest Analogs


C6-Chlorine Selectivity Advantage Over Unsubstituted Analogs

In a systematic SAR study of 7-azaindole-based PIM kinase inhibitors, 6-substituted derivatives were evaluated for PIM1, PIM2, and PIM3 inhibitory activity as well as selectivity against a panel of 50 kinases. The 6-chloro derivative retained low-nanomolar potency against all three PIM isoforms while eliminating off-target activity against FLT3, GSK3β, and PKCα that was observed with the 6-H parent compound [1]. The 6-fluoro analog showed 2- to 5-fold reduced potency relative to 6-chloro across the PIM family. This data provides class-level evidence that the 6-chloro substituent in the target compound is a critical determinant of kinase selectivity, distinguishing it from 6-unsubstituted or 6-fluoro 7-azaindole building blocks.

PIM kinase inhibition Kinase selectivity Structure-activity relationship

N-Benzoyl Protection Improves C3 Regioselectivity

Electrophilic substitution on 7-azaindoles occurs preferentially at the C3 position when N1 is blocked, whereas free NH leads to competing N1 reactivity. The benzoyl group in CAS 143468-11-5 serves as both a protecting and directing group, ensuring exclusive C3 functionalization in reactions such as Mannich condensations, Vilsmeier-Haack formylation, and Michael additions [1]. In contrast, 6-chloro-7-azaindole (CAS 55052-27-2) with a free NH undergoes N1 alkylation/acylation as a side reaction, reducing C3 product yields by 15–40% depending on the electrophile [2].

Regioselective synthesis Protecting group strategy C3 functionalization

Mild Orthogonal Deprotection Without C6-Cl Loss

The benzoyl group of CAS 143468-11-5 can be removed under mild basic conditions (NaOtBu, dioxane, 60°C, 2 h) that are fully orthogonal to the C6 chlorine atom. Yields for the deprotection step are reported as 82–95% for structurally analogous N-benzoyl-7-azaindoles, with no detectable (<2%) dehalogenation at C6 [1]. Alternative N-protecting groups such as N-tosyl or N-Boc require respectively harsher acidic conditions (TFA, which can protonate the pyridine nitrogen and alter reactivity) or reductive cleavage (which may reduce the pyridine ring). This orthogonality is a procurement-relevant differentiator for groups planning multi-step sequences that install sensitive functionality prior to deprotection.

Orthogonal deprotection Chemoselectivity Late-stage functionalization

High Purity Specification Minimizes Contamination Risk

Multiple independent suppliers list the purity of CAS 143468-11-5 at ≥95% (Bidepharm ) or ≥97% (AKSci ) as determined by HPLC. In contrast, the nearest synthetic precursor—6-chloro-7-azaindole (CAS 55052-27-2)—is commercially available at purities ranging from 95% to 98% with residual Pd catalyst contamination reported as a batch-variable impurity (typically 50–500 ppm) from the Suzuki coupling steps used in its synthesis [1]. For the benzoyl-protected derivative, the crystallinity of the product (off-white solid, mp 128–132°C predicted) facilitates purification to higher and more consistent purity, reducing the risk of introducing metal contaminants that can poison downstream catalytic steps.

Synthetic intermediate purity Process reproducibility Quality control

Optimal Procurement Scenarios


PIM Kinase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing selective PIM kinase inhibitors can procure this compound as a key intermediate. The 6-chloro substitution is specifically validated for PIM selectivity over FLT3, GSK3β, and PKCα, and the N-benzoyl protecting group allows regioselective C3 diversification to explore the ATP-binding pocket bulge region, following the strategy outlined by Nakano et al. [1]. By starting from this protected scaffold, teams avoid the need for a separate N-protection step and mitigate the risk of C6 dehalogenation during the synthetic sequence.

Parallel Library Synthesis with Orthogonal Protection

For high-throughput medicinal chemistry groups generating 7-azaindole libraries, the benzoyl group serves as an orthogonal protecting group that is stable under acidic, reductive, and oxidative conditions but is cleaved cleanly under mild basic conditions (NaOtBu/dioxane) that spare aryl chlorides [2]. This enables a 'protect–diversify–deprotect' workflow where C3 is elaborated in the presence of the acid-sensitive or reduction-sensitive functionality at other positions, followed by late-stage NH liberation without compromising the C6-Cl handle.

Academic Kinase Probe Synthesis

Academic groups synthesizing tool compounds for chemical biology studies of PIM kinase or PKM2 biology benefit from sourcing this compound at certified purity (≥97% by HPLC ). The high purity reduces variability in subsequent steps caused by impurities that may act as catalyst poisons or contribute to side-product formation, improving inter-batch reproducibility and facilitating the publication of robust synthetic procedures.

CRO Custom 7-Azaindole Derivative Services

CROs seeking a reliable, commercially available advanced intermediate to reduce synthesis steps for client projects can incorporate CAS 143468-11-5 as a stock building block. The benzoyl-protected scaffold eliminates the need to develop and validate an N1-protection step, shortening the synthetic route by 1–2 steps and reducing the overall cost and timeline for delivering custom 6-chloro-7-azaindole libraries.

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